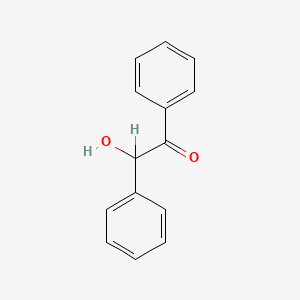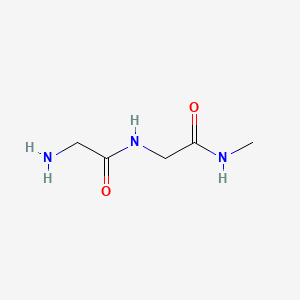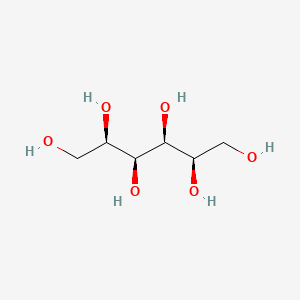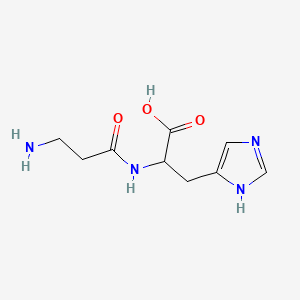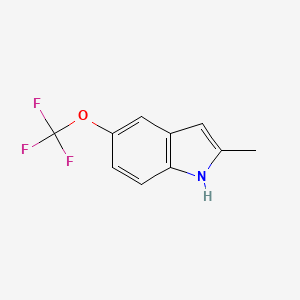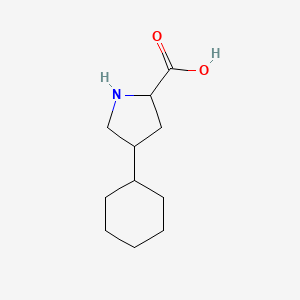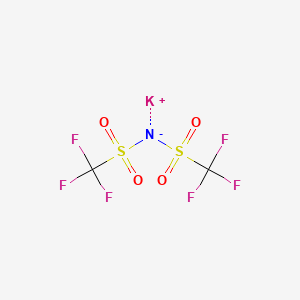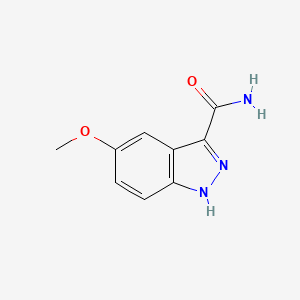
5-methoxy-1H-indazole-3-carboxamide
Descripción general
Descripción
5-methoxy-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monoamine Oxidase B Inhibition
Indazole- and indole-carboxamides, closely related to 5-methoxy-1H-indazole-3-carboxamide, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors offer significant potential for the treatment of neurological disorders, showcasing high potency and selectivity with minimal molecular size. Their synthesis is straightforward, yielding high overall yields, and computational docking studies provide insights into their interaction with the enzyme binding site (Tzvetkov et al., 2014).
Poly(ADP-ribose)polymerase-1 Inhibition
N-1-substituted indazole-3-carboxamide derivatives, akin to this compound, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds demonstrate a structure-based design strategy to enhance potency, with some derivatives showing protective action against diabetes induced by streptozotocin in rats. This application underlines their potential in diabetes management and their ability to preserve pancreatic insulin secretion (Patel et al., 2012).
Anti-Depressant Potential
Compounds structurally related to this compound have been explored as 5-HT3 receptor antagonists with anti-depressant-like activity. These findings suggest the potential of such compounds in treating depression, highlighting the importance of receptor antagonism in their pharmacological activity (Mahesh et al., 2011).
Antiproliferative Activity
Research into indazole derivatives, including those similar to this compound, has shown significant antiproliferative activity against various cancer cell lines. These compounds have been synthesized and evaluated, demonstrating the potential for cancer treatment through targeted cellular inhibition (Lu et al., 2021).
Allosteric CC-Chemokine Receptor 4 Antagonists
Indazole arylsulfonamides, closely related to this compound, have been studied as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds show promise in treating diseases mediated by CCR4, demonstrating the importance of allosteric inhibition and the role of indazole derivatives in modulating immune responses (Procopiou et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 5-methoxy-1h-indazole-3-carboxamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases . This suggests that this compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The bioavailability of a compound is influenced by its adme properties
Result of Action
Indazole derivatives have been associated with a wide range of biological activities . This suggests that this compound may have various molecular and cellular effects, depending on its specific targets and mode of action.
Análisis Bioquímico
Biochemical Properties
5-Methoxy-1H-indazole-3-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction is critical in regulating cellular processes such as cell division, metabolism, and apoptosis. The compound’s ability to inhibit kinases makes it a valuable tool in studying signal transduction pathways and developing therapeutic agents for diseases like cancer .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and reducing the viability of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signal transduction pathways. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific signaling pathways involved in disease progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various experimental conditions, making it suitable for long-term studiesLong-term exposure to the compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects. Studies in animal models have provided valuable insights into the compound’s pharmacokinetics and pharmacodynamics .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation, reduction, and conjugation, which influence its bioavailability and activity. These metabolic pathways are crucial in determining the compound’s pharmacokinetic properties and its overall efficacy as a therapeutic agent. Understanding these pathways can aid in optimizing the compound’s design and improving its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach intracellular targets is essential for its activity. Studies have shown that the compound can be efficiently transported into cells, where it exerts its effects on various cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets. Post-translational modifications and targeting signals play a role in determining the compound’s localization. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and help optimize its therapeutic potential .
Propiedades
IUPAC Name |
5-methoxy-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCWPIRGNMZVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293497 | |
| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-70-0 | |
| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


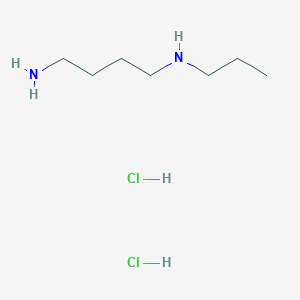

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)
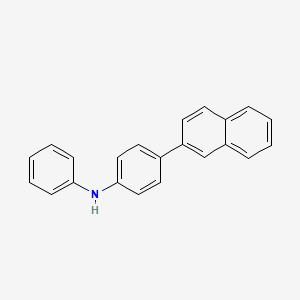
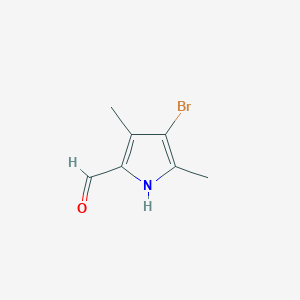
![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)
